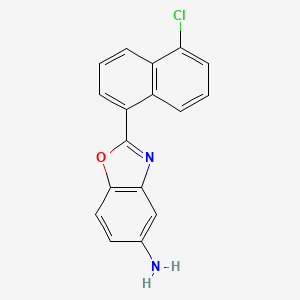
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
描述
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C17H11ClN2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The molecular formula of this compound is C17H11ClN2O, with a molecular weight of approximately 294.735 g/mol. The compound features a benzoxazole ring system that is known for its diverse biological properties, including antibacterial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClN2O |
| Molecular Weight | 294.735 g/mol |
| LogP | 5.4648 |
| PSA (Polar Surface Area) | 52.050 Ų |
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to the benzoxazole structure can inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others . The specific mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of cell proliferation : This compound may interfere with the cell cycle or induce apoptosis in cancer cells.
- Targeting specific enzymes : The halogenated structure could enhance binding affinity to certain molecular targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been documented, with some compounds showing selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The biological activity of this compound may include:
- Mechanism of Action : It likely interacts with bacterial cell membranes or specific metabolic pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of chlorine atoms and the naphthalene moiety contribute to its lipophilicity and overall reactivity. Various studies have established that:
- Electron-donating or -withdrawing groups on the aromatic rings can significantly affect the compound's potency.
For example, compounds with electron-donating substituents often exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
Several studies have investigated the biological effects of similar benzoxazole derivatives:
- Cytotoxicity Assays : A study demonstrated that derivatives showed varying levels of cytotoxicity against different cancer cell lines, indicating a strong correlation between structural modifications and biological efficacy .
- Antimicrobial Screening : Another study screened multiple benzoxazole derivatives for antimicrobial properties against standard bacterial strains, revealing that only a subset exhibited significant activity .
属性
IUPAC Name |
2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBKVVGZNIFKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353760 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443289-56-3 | |
| Record name | 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














